

A Comprehensive Spectroscopic and Structural Elucidation of 5,7-Dimethoxyquinoline-3-carbaldehyde

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Compound of Interest

Compound Name:	5,7-Dimethoxyquinoline-3-carbaldehyde
CAS No.:	363135-56-2
Cat. No.:	B1419421

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Foreword: The Analytical Imperative in Quinoline Chemistry

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and unique photophysical properties.^[1] The precise functionalization of the quinoline ring system allows for the fine-tuning of these characteristics. **5,7-Dimethoxyquinoline-3-carbaldehyde** (CAS No: 363135-56-2) is a key synthetic intermediate, where the electron-donating methoxy groups and the electron-withdrawing aldehyde functionality create a unique electronic profile. Accurate and comprehensive characterization of such molecules is not merely a procedural step but the foundation upon which reliable and reproducible scientific advancement is built. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, grounded in fundamental principles and data from analogous structures, offering a predictive framework for researchers in the field.

Molecular Properties and Structure

A thorough understanding of a molecule's spectroscopic data begins with its fundamental properties.

- Molecular Formula: $C_{12}H_{11}NO_3$ [2]
- Molecular Weight: 217.22 g/mol [2]
- Monoisotopic Mass: 217.0739 Da [3]
- SMILES: COC1=CC2=C(C=C(C=N2)C=O)C(=C1)OC [2][3]

The strategic placement of substituents dictates the molecule's chemical environment, which is directly probed by spectroscopic methods.

Caption: Molecular structure of **5,7-Dimethoxyquinoline-3-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

While a comprehensive, peer-reviewed NMR dataset for this specific molecule is not readily available in the surveyed literature, its 1H and ^{13}C NMR spectra can be reliably predicted. This predictive analysis is based on the well-established effects of substituents on the quinoline core and general principles of NMR spectroscopy. [4][5]

Predicted 1H NMR Spectrum (400 MHz, $CDCl_3$)

The proton NMR spectrum is anticipated to be highly informative. The aldehyde proton will be the most deshielded signal, while the methoxy groups will appear as sharp singlets. The aromatic region will display signals characteristic of the substituted quinoline system.

Assigned Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
H-aldehyde (-CHO)	9.9 - 10.1	Singlet (s)	-	1H	Strong deshielding due to the electronegativity of the carbonyl oxygen and magnetic anisotropy.
H-2	9.0 - 9.2	Doublet (d)	$J \approx 2.0 - 2.5$	1H	Deshielded by adjacent nitrogen and its position in the π -system. Shows small coupling to H-4.
H-4	8.2 - 8.4	Doublet (d)	$J \approx 2.0 - 2.5$	1H	Deshielded by adjacent nitrogen and aldehyde group. Shows small coupling to H-2.
H-6	7.0 - 7.2	Doublet (d)	$J \approx 2.0 - 2.5$	1H	Shielded by the methoxy group at C-5. Shows meta-coupling to H-8.

H-8	6.7 - 6.9	Doublet (d)	$J \approx 2.0 - 2.5$	1H	Shielded by the methoxy group at C-7. Shows meta-coupling to H-6.
OCH ₃ (C-5)	3.9 - 4.1	Singlet (s)	-	3H	Standard chemical shift for aryl methoxy protons.
OCH ₃ (C-7)	3.9 - 4.1	Singlet (s)	-	3H	Standard chemical shift, may be distinct from the C-5 methoxy depending on the solvent and resolution.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will confirm the carbon framework, with the carbonyl carbon being the most downfield signal.

Assigned Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (aldehyde)	190 - 193	Characteristic chemical shift for an aldehyde carbonyl carbon.
C-7	160 - 163	Aromatic carbon attached to an oxygen atom (deshielded).
C-5	158 - 161	Aromatic carbon attached to an oxygen atom (deshielded).
C-8a	150 - 153	Quaternary carbon at the ring junction, adjacent to nitrogen.
C-2	148 - 151	Aromatic CH adjacent to nitrogen.
C-4	135 - 138	Aromatic CH influenced by both the ring nitrogen and the aldehyde group.
C-4a	130 - 133	Quaternary carbon at the ring junction.
C-3	125 - 128	Aromatic carbon bearing the aldehyde substituent.
C-8	100 - 103	Aromatic CH shielded by the adjacent methoxy group.
C-6	98 - 101	Aromatic CH shielded by the adjacent methoxy group.
OCH ₃ (C-7)	55 - 57	Typical chemical shift for aryl methoxy carbons.
OCH ₃ (C-5)	55 - 57	Typical chemical shift for aryl methoxy carbons.

Standard Experimental Protocol for NMR Spectroscopy

The causality behind a robust NMR protocol is to ensure sample homogeneity, signal resolution, and quantitative accuracy.

- **Sample Preparation:** Accurately weigh 5-10 mg of **5,7-Dimethoxyquinoline-3-carbaldehyde**. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) inside a clean, dry NMR tube. The choice of solvent is critical; CDCl_3 is often used for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[4]
- **Internal Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.
- **^1H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans should be adjusted (typically 8 to 64) to achieve an adequate signal-to-noise ratio.[4]
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).[4] Due to the low natural abundance of ^{13}C , a significantly higher number of scans (e.g., 1024 or more) and a longer acquisition time are required compared to ^1H NMR.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The spectrum of **5,7-Dimethoxyquinoline-3-carbaldehyde** is expected to be dominated by strong absorptions from the aldehyde and methoxy groups.

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group	Expected Intensity
~3050 - 3100	C-H Stretch	Aromatic	Medium
~2950 - 3000	C-H Stretch	-OCH ₃	Medium
~2820 & ~2720	C-H Stretch (Fermi doublet)	Aldehyde (-CHO)	Medium, Sharp
~1690 - 1710	C=O Stretch	Aldehyde	Strong, Sharp
~1580 - 1620	C=C and C=N Stretches	Quinoline Ring	Medium-Strong
~1450 - 1500	C-H Bending	-OCH ₃	Medium
~1200 - 1250	C-O-C Asymmetric Stretch	Aryl Ether	Strong
~1020 - 1070	C-O-C Symmetric Stretch	Aryl Ether	Strong

The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the two strong C-O ether stretches, which confirm the presence of the key functional groups.^[6]

Standard Experimental Protocol for IR Spectroscopy

- **Sample Preparation (ATR):** For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact. This method is fast and requires minimal sample preparation.
- **Data Acquisition:** A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final transmittance or absorbance spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. For **5,7-Dimethoxyquinoline-3-carbaldehyde**, high-resolution mass spectrometry (HRMS) is ideal for confirming the elemental composition.

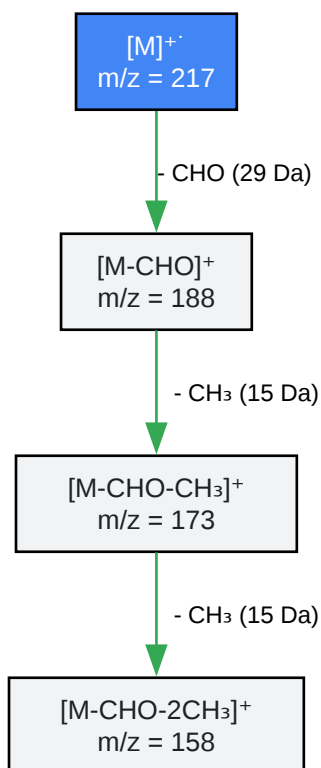
Molecular Ion and Predicted Adducts

The exact mass allows for unambiguous formula confirmation. The following table lists predicted m/z values for common adducts that might be observed in electrospray ionization (ESI).^[3]

Adduct	Formula	Predicted m/z
[M] ⁺	C ₁₂ H ₁₁ NO ₃ ⁺	217.07335
[M+H] ⁺	C ₁₂ H ₁₂ NO ₃ ⁺	218.08118
[M+Na] ⁺	C ₁₂ H ₁₁ NNaO ₃ ⁺	240.06312
[M+K] ⁺	C ₁₂ H ₁₁ KNO ₃ ⁺	256.03706

Proposed Fragmentation Pathway

Understanding the fragmentation pattern is key to structural confirmation. In an electron ionization (EI) or collision-induced dissociation (CID) experiment, the molecular ion would likely undergo characteristic losses of its functional groups.



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Caption: Proposed ESI-MS/MS fragmentation of **5,7-Dimethoxyquinoline-3-carbaldehyde**.

The primary fragmentation would be the loss of the formyl radical ($\bullet\text{CHO}$), a common pathway for aromatic aldehydes, resulting in a stable cation at m/z 188. Subsequent fragmentations would likely involve the sequential loss of methyl radicals ($\bullet\text{CH}_3$) from the two methoxy groups.

[7]

Standard Experimental Protocol for Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the low $\mu\text{g/mL}$ to ng/mL range. Formic acid is added to promote protonation and the formation of $[\text{M}+\text{H}]^+$ ions.
- **Infusion and Ionization:** The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$). A high voltage is applied

to the ESI needle, generating a fine spray of charged droplets.

- Data Acquisition: The mass analyzer (e.g., TOF or Orbitrap) is set to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode. For HRMS, the instrument is calibrated to ensure high mass accuracy (<5 ppm). For fragmentation studies (MS/MS), the precursor ion of interest (e.g., m/z 218.1) is selected and subjected to collision-induced dissociation (CID) with an inert gas like nitrogen or argon.

Conclusion

The spectroscopic profile of **5,7-Dimethoxyquinoline-3-carbaldehyde** is distinct and predictable. Key identifiers include: a ^1H NMR signal for the aldehyde proton above 9.9 ppm; a strong IR absorption for the carbonyl group around 1700 cm^{-1} ; and a molecular ion peak at m/z 217 in the mass spectrum, with a characteristic primary loss of 29 Da. This comprehensive guide provides researchers with a robust analytical framework for the identification and characterization of this important quinoline derivative, ensuring data integrity and facilitating its application in synthesis and drug discovery.

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